molecular formula C26H30N6O3 B611855 2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one CAS No. 1234480-50-2

2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one

Katalognummer: B611855
CAS-Nummer: 1234480-50-2
Molekulargewicht: 474.6 g/mol
InChI-Schlüssel: QAPAJIZPZGWAND-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound is also known as XMD8-92 . It is a potent and selective inhibitor of BMK1/ERK5/MAPK7 and DCAMKL1 (DCLK1), kinases implicated in tumorigenesis . The empirical formula of the compound is C26H30N6O3 .


Molecular Structure Analysis

The molecular weight of the compound is 474.55 . The SMILES string representation of the compound is CCOc1cc(ccc1Nc2ncc3c(n2)N(c4ccccc4C(=O)N3C)C)N5CCC(CC5)O .


Physical and Chemical Properties Analysis

The compound is a white to beige powder . It is soluble in DMSO at 25 mg/mL . The storage temperature is 2-8°C .

Wissenschaftliche Forschungsanwendungen

Crystal Structure Analysis

The compound, similar to 2-amino-4-methoxy-6-phenyl-11H-pyrimido[4,5-b][1,4]benzodiazepine, has been studied for its crystal structure properties. Compounds with similar molecular structures showed different crystal structures, demonstrating the importance of studying the subtle differences in crystallography among closely related compounds (Rodríguez et al., 2008).

Generation of Structurally Diverse Libraries

A study utilized related compounds as starting materials in alkylation and ring closure reactions to generate a structurally diverse library of compounds. This highlights the potential of such compounds in diversifying chemical libraries for various scientific applications (Roman, 2013).

Novel Antiaromatic System Synthesis

The synthesis of novel compounds, like 5H-12-methoxycyclohepta[1′,2′: 4,5]pyrrolo[2,3-b][1,5]benzodiazepine, from related structures showcases the potential for creating new antiaromatic systems. This can have implications in the study of molecular structures and their properties (Abe et al., 1990).

Novel Fused 1,5-Benzodiazepines Synthesis

Research into the synthesis of new fused 1,5-benzodiazepines, using similar compounds, can lead to the discovery of novel therapeutic agents. Such studies are vital for the development of new drugs and understanding molecular interactions (Khodairy, 2005).

Complex Sheet Generation in Crystals

Studies on compounds like 2-amino-4-(piperidin-1-yl)-11H-pyrimido[4,5-b][1,5]benzodiazepin-6-ium chloride monohydrate provide insights into complex sheet generation in crystal structures through multiple hydrogen bonds. This is crucial for understanding molecular interactions in solid states (Quiroga et al., 2010).

Novel Heterocyclic Systems Discovery

Research involving similar compounds has led to the discovery of novel heterocyclic systems like pyrimido[1,6-a][1,5]benzodiazepine, which can have significant implications in medicinal chemistry and drug design (Yuskovets & Ivin, 2007).

Wirkmechanismus

Target of Action

XMD8-92 is a potent and selective inhibitor of ERK5 (BMK1) and BRD4 . ERK5 (also known as BMK1 or MAPK7) is a member of the mitogen-activated protein kinase (MAPK) family, which plays pivotal roles in various cellular processes . BRD4 is a member of the bromodomain and extra-terminal (BET) protein family, which recognizes acetylated lysine residues and plays a key role in gene transcription .

Mode of Action

XMD8-92 interacts with its targets by binding to their ATP-binding pockets, thereby inhibiting their catalytic activity . It blocks growth factor-induced activation of cellular BMK1 and reduces BMK1 activity in in vitro kinase assays .

Biochemical Pathways

The primary biochemical pathway affected by XMD8-92 is the MAPK/ERK pathway . This pathway is involved in key cellular processes such as cell proliferation, differentiation, and survival . By inhibiting ERK5, XMD8-92 disrupts the normal functioning of this pathway, leading to changes in cellular processes .

Pharmacokinetics

The pharmacokinetics of XMD8-92 was evaluated in Sprague-Dawley rats given a single intravenous or oral dose. XMD8-92 was found to have a 2.0-hour half-life clearance . This suggests that the compound is relatively quickly metabolized and eliminated from the body.

Result of Action

XMD8-92 has been shown to have significant anticancer effects. It inhibits tumor cell proliferation in vitro and significantly suppresses tumor growth in vivo . Specifically, it has been found to induce the expression of the tumor suppressor p21 in cells, leading to the inhibition of cell proliferation . In addition, it has been shown to inhibit angiogenesis, the process by which new blood vessels form from pre-existing vessels, which is a critical process in tumor growth and metastasis .

Action Environment

The action of XMD8-92 can be influenced by various environmental factors. For instance, the presence of growth factors can induce the activation of BMK1, which XMD8-92 works to inhibit . Furthermore, the compound’s stability and efficacy can be affected by factors such as temperature and pH.

Zukünftige Richtungen

The compound has shown potential in blocking tumor cell proliferation in vitro in a wide variety of cancer cell lines and significantly inhibited tumor growth in vivo by 95% in mouse studies . This suggests that it could be further explored for its potential in cancer treatment.

Biochemische Analyse

Biochemical Properties

XMD8-92 interacts with ERK5 (BMK1) and BRD4, inhibiting their activity . The Kd values for ERK5 and BRD4 are 80 nM and 190 nM, respectively . This interaction leads to the inhibition of EGF-induced BMK1 activation, contributing to its anti-cancer activity .

Cellular Effects

In cellular contexts, XMD8-92 has been shown to inhibit the proliferation of various cancer cell lines, including Hela and A549 cells . It also induces the expression of p21, a protein that regulates cell cycle progression, thereby inhibiting cell proliferation .

Molecular Mechanism

XMD8-92 exerts its effects at the molecular level by binding to and inhibiting the activity of ERK5 (BMK1) and BRD4 . This leads to the inhibition of EGF-induced BMK1 activation and the induction of p21 expression . The inhibition of these proteins disrupts cell signaling pathways, leading to the suppression of cell proliferation .

Temporal Effects in Laboratory Settings

In laboratory settings, XMD8-92 has been shown to have significant anti-proliferative effects on Hela and A549 cells after 48 hours of treatment at a concentration of 5 μM . This suggests that XMD8-92 has a time-dependent effect on cell proliferation.

Dosage Effects in Animal Models

In animal models, XMD8-92 has been shown to significantly inhibit tumor growth and angiogenesis when administered twice daily at a dose of 50 mg/kg . This suggests that the effects of XMD8-92 can vary with different dosages.

Metabolic Pathways

Given its role as an inhibitor of ERK5 (BMK1) and BRD4, it is likely that XMD8-92 influences pathways related to cell proliferation and survival .

Transport and Distribution

Given its ability to inhibit ERK5 (BMK1) and BRD4, it is likely that XMD8-92 can penetrate cell membranes and exert its effects intracellularly .

Subcellular Localization

Given its ability to inhibit ERK5 (BMK1) and BRD4, it is likely that XMD8-92 acts in the cytoplasm where these proteins are located .

Eigenschaften

IUPAC Name

2-[2-ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethylpyrimido[4,5-b][1,4]benzodiazepin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H30N6O3/c1-4-35-23-15-17(32-13-11-18(33)12-14-32)9-10-20(23)28-26-27-16-22-24(29-26)30(2)21-8-6-5-7-19(21)25(34)31(22)3/h5-10,15-16,18,33H,4,11-14H2,1-3H3,(H,27,28,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAPAJIZPZGWAND-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)N2CCC(CC2)O)NC3=NC=C4C(=N3)N(C5=CC=CC=C5C(=O)N4C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H30N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10676750
Record name 2-[2-Ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

474.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1234480-50-2
Record name 2-[2-Ethoxy-4-(4-hydroxypiperidin-1-yl)anilino]-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10676750
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Reactant of Route 2
Reactant of Route 2
2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Reactant of Route 3
2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Reactant of Route 4
Reactant of Route 4
2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Reactant of Route 5
Reactant of Route 5
2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Reactant of Route 6
2-{[2-ethoxy-4-(4-hydroxypiperidin-1-yl)phenyl]amino}-5,11-dimethyl-5,11-dihydro-6H-pyrimido[4,5-b][1,4]benzodiazepin-6-one
Customer
Q & A

Q1: What is the primary target of XMD8-92?

A1: XMD8-92 primarily inhibits the kinase activity of Extracellular signal-Regulated Kinase 5 (ERK5), also known as big mitogen-activated protein (MAP) kinase 1 (BMK1). [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]

Q2: How does XMD8-92 inhibit ERK5?

A2: XMD8-92 binds to an allosteric binding site located between the kinase P-loop and αC helix of ERK5. This binding displaces the P-loop into the ATP-binding site, disrupting ATP binding and preventing ERK5 phosphorylation and activation. This mechanism makes XMD8-92 an ATP-competitive inhibitor. []

Q3: What are the downstream effects of ERK5 inhibition by XMD8-92?

A3: ERK5 inhibition by XMD8-92 has been shown to:

  • Reduce cancer cell proliferation: This effect has been observed in various cancer types, including malignant mesothelioma, chronic myeloid leukemia, acute myeloid leukemia, high-grade serous ovarian cancer, and triple-negative breast cancer. [, , , , , , , , , , , , , ]
  • Induce apoptosis: XMD8-92 treatment can promote apoptosis (programmed cell death) in cancer cells, contributing to its antitumor effects. [, ]
  • Impair angiogenesis: ERK5 inhibition can disrupt the formation of new blood vessels, a process crucial for tumor growth and metastasis. [, ]
  • Modulate inflammation: XMD8-92 has demonstrated anti-inflammatory effects in preclinical models of diabetic retinopathy and atherosclerosis by modulating inflammatory signaling pathways. [, , ]
  • Affect osteoblast and osteoclast activity: Studies have shown that XMD8-92 can influence the proliferation and differentiation of osteoblasts and osteoclasts, cells involved in bone formation and resorption, respectively. [, , ]

Q4: Does XMD8-92 interact with other targets besides ERK5?

A4: Yes, studies suggest that XMD8-92 can also inhibit bromodomains (BRDs), particularly BRD4. This off-target activity might contribute to its anti-inflammatory and anti-proliferative effects. []

Q5: What is the molecular formula and weight of XMD8-92?

A5: The molecular formula of XMD8-92 is C29H33N5O3, and its molecular weight is 499.6 g/mol.

Q6: Is there any information available regarding the spectroscopic data of XMD8-92?

A6: The provided research papers do not offer detailed spectroscopic data (e.g., NMR, IR, or mass spectrometry) for XMD8-92.

Q7: What is known about the material compatibility and stability of XMD8-92?

A7: The provided research primarily focuses on the biological activity of XMD8-92. Information regarding its compatibility with various materials or its stability under different conditions is limited.

Q8: Does XMD8-92 possess any catalytic properties?

A8: XMD8-92 is primarily investigated as an enzyme inhibitor. There is no evidence suggesting it exhibits catalytic properties or participates in specific chemical reactions.

Q9: Have any computational studies been conducted on XMD8-92?

A9: While the provided research does not describe detailed computational studies, it highlights the use of XMD8-92 as a tool compound for developing a drug discovery screening cascade, suggesting the potential for employing computational methods for further development. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.